7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid
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Overview
Description
7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. Its unique structure, which includes a fused pyridine and pyrimidine ring system, makes it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid can be achieved through several methods. One efficient approach involves the solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. The procedure starts by solid supporting an α,β-unsaturated acid to the Wang resin using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (4-DMAP) in tetrahydrofuran (THF). The resulting α,β-unsaturated ester is then converted to the Michael adduct by treatment with malononitrile in sodium methoxide (NaOMe)/THF. Finally, the Michael adducts are treated with an amidine system in methanol (MeOH) to yield the corresponding pyridopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the solid-phase synthesis approach mentioned above can be adapted for large-scale production with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of diverse heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A related compound with a similar fused ring system.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another compound with a benzyl substituent on the pyridopyrimidine scaffold.
Uniqueness
7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
893444-14-9 |
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Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c12-5-2-1-4-6(8(13)14)9-3-10-7(4)11-5/h3H,1-2H2,(H,13,14)(H,9,10,11,12) |
InChI Key |
SHTIADNOHQSYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=NC=NC(=C21)C(=O)O |
Origin of Product |
United States |
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